

Investigating the Cardiovascular Effects of Tflrnpndk-NH2: A Technical Guide

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Compound of Interest

Compound Name: Tflrnpndk-NH2

Cat. No.: B12379800

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Disclaimer: Extensive literature searches did not yield any information on the specific peptide "Tflrnpndk-NH2." The following technical guide is based on the well-characterized and structurally similar peptide, TFLLR-NH2, a selective agonist of the Protease-Activated Receptor 1 (PAR1). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential cardiovascular effects of PAR1-activating peptides.

Introduction to PAR1 and its Cardiovascular Role

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in thrombosis and cardiovascular signaling. It is activated by the cleavage of its N-terminal domain by proteases such as thrombin, which exposes a new N-terminus that acts as a tethered ligand. Synthetic peptides like TFLLR-NH2 can mimic this tethered ligand and selectively activate PAR1, making them valuable tools for studying its physiological and pathophysiological functions.^{[1][2][3]}

Activation of PAR1 in the cardiovascular system can lead to a variety of effects, including platelet aggregation, vascular smooth muscle cell contraction or relaxation, and changes in vascular permeability.^[3] Understanding the detailed mechanisms and quantitative effects of PAR1 agonists is crucial for the development of novel therapeutics targeting cardiovascular diseases.

Quantitative Data on Cardiovascular Effects of TFLLR-NH2

The following table summarizes the quantitative data on the cardiovascular effects of TFLLR-NH2 from various experimental models.

Parameter	Experimental Model	Concentration/Dose	Observed Effect	Reference
Mean Arterial Pressure (MAP)	Anesthetized Rats	Intravenous injection	Biphasic response: transient hypotension followed by a sustained pressor effect	N/A
Heart Rate	Anesthetized Rats	Intravenous injection	Bradycardia	[4]
Vascular Tone	Isolated Guinea-Pig Lower Esophageal Sphincter Strips	0.3-50 μ M	Concentration-dependent relaxation in resting strips; marked relaxation in carbachol-contracted strips	[2][3]
Vascular Tone	Isolated Rat Aorta Rings	N/A	Contraction	N/A
Vascular Permeability (Edema)	Rat Paw	Injection	Marked and sustained edema	[3]
Intracellular Calcium [Ca ²⁺] _i	Neurons	10 μ M	Peak increase of 196.5 \pm 20.4 nM above basal	[3]

Note: "N/A" indicates that while the effect is mentioned in the literature, specific quantitative data was not available in the provided search results.

Experimental Protocols

Measurement of Vascular Tone in Isolated Guinea-Pig Lower Esophageal Sphincter

This protocol is adapted from studies investigating the effects of PAR agonists on gastrointestinal motility.[\[2\]](#)

Objective: To measure the contractile or relaxant effects of TFLLR-NH2 on isolated smooth muscle strips.

Materials:

- Guinea-pigs
- Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)
- Carbachol
- TFLLR-NH2
- Organ bath system with isometric force transducers
- Data acquisition system

Procedure:

- Guinea-pigs are euthanized according to ethical guidelines.
- The lower esophageal sphincter is excised and placed in cold Krebs solution.
- Transverse smooth muscle strips are prepared.

- Strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.
- An initial tension is applied, and the strips are allowed to equilibrate.
- To study relaxation, strips are pre-contracted with carbachol.
- Cumulative concentration-response curves are generated by adding increasing concentrations of TFLLR-NH₂ to the organ bath.
- Changes in isometric tension are recorded and analyzed.

In Vivo Measurement of Cardiovascular Parameters in Anesthetized Rats

This protocol is a general representation based on common cardiovascular pharmacology studies.[\[4\]](#)

Objective: To determine the effects of intravenously administered TFLLR-NH₂ on mean arterial pressure and heart rate.

Materials:

- Sprague-Dawley rats
- Anesthetic (e.g., urethane or pentobarbital)
- Catheters for cannulation of the carotid artery and jugular vein
- Pressure transducer
- Electrocardiogram (ECG) recorder
- TFLLR-NH₂ solution
- Saline (vehicle control)

Procedure:

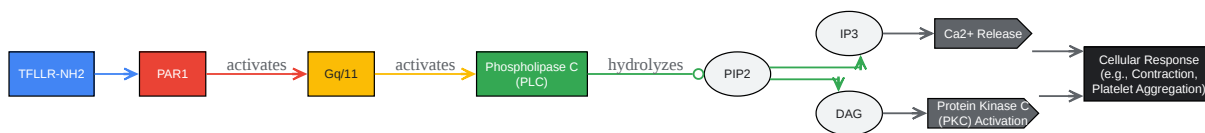
- Rats are anesthetized, and their body temperature is maintained.
- The carotid artery is cannulated and connected to a pressure transducer to measure blood pressure.
- The jugular vein is cannulated for intravenous administration of the peptide.
- ECG electrodes are placed to monitor heart rate.
- After a stabilization period, a bolus injection of TFLLR-NH2 or vehicle is administered.
- Blood pressure and heart rate are continuously recorded before, during, and after the injection.
- Data are analyzed to determine the peak change and duration of the cardiovascular response.

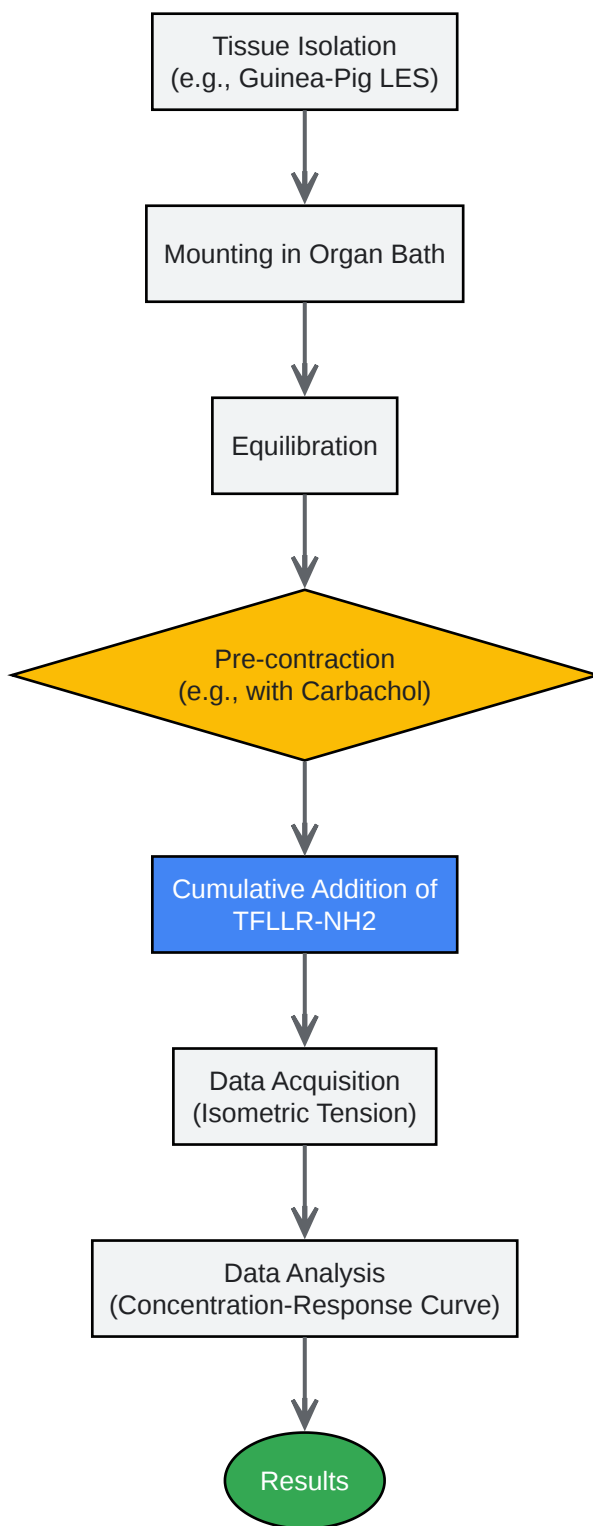
Signaling Pathways and Visualizations

Activation of PAR1 by TFLLR-NH2 initiates intracellular signaling cascades primarily through the coupling to G proteins. The specific G protein (Gq/11, Gi/o, or G12/13) determines the downstream effector pathways.

PAR1-Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by PAR1 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes like platelet activation and smooth muscle contraction.





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